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3-Bromo-2-naphthyl Acetate
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Overview
Description
3-Bromo-2-naphthyl Acetate is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and an acetate group is attached to the second position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-naphthyl Acetate typically involves the bromination of 2-naphthol followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The esterification step involves reacting the brominated product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-naphthyl Acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-naphthyl acetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include 2-naphthyl acetate derivatives with various substituents.
Oxidation: Products include naphthoquinones.
Reduction: The major product is 2-naphthyl acetate.
Scientific Research Applications
3-Bromo-2-naphthyl acetate is an organic compound with a bromine atom at the 3-position of the naphthalene ring and an acetate functional group at the 2-position. It has a chemical formula of C12H9BrO2 and typically appears as a pale yellow solid with a distinct aromatic odor. This naphthyl derivative is known for its applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound is a versatile intermediate in synthesizing complex organic molecules and pharmaceutical chemistry. The reactivity of this compound primarily involves nucleophilic substitution and electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, facilitating various coupling reactions. It can also participate in cross-coupling reactions like Suzuki or Heck reactions, useful for constructing complex molecular architectures.
Several compounds share structural similarities with this compound. The following table highlights their uniqueness:
Compound Name | Structure/Functional Groups | Unique Features |
---|---|---|
2-Naphthyl Acetate | C12H10O2 | Lacks bromine; primarily used as a biochemical reagent |
1-Bromo-2-naphthol | C10H7BrO | Bromine at position one; used in electrophilic reactions |
4-Bromo-1-naphthol | C10H7BrO | Bromine at position four; different reactivity profile |
Naphthoic Acid | C11H8O2 | Carboxylic acid derivative; used in dye manufacturing |
Mechanism of Action
The mechanism of action of 3-Bromo-2-naphthyl Acetate involves its interaction with specific molecular targets. The bromine atom and acetate group influence its reactivity and binding affinity. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity and function. The molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-Bromo-1-naphthyl Acetate
- 3-Chloro-2-naphthyl Acetate
- 2-Naphthyl Acetate
Comparison: 3-Bromo-2-naphthyl Acetate is unique due to the position of the bromine atom, which significantly affects its reactivity and applications. Compared to 2-Bromo-1-naphthyl Acetate, it has different steric and electronic properties, leading to varied reactivity in substitution and oxidation reactions. The presence of the bromine atom also distinguishes it from 2-Naphthyl Acetate, enhancing its utility in specific synthetic and industrial applications .
Biological Activity
3-Bromo-2-naphthyl acetate is a compound derived from naphthalene, characterized by the presence of a bromine atom at the 3-position and an acetate group at the 2-position. This structure suggests potential biological activities, particularly in the context of enzyme inhibition, antimicrobial properties, and anticancer effects. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.
- Molecular Formula : C12H9BrO2
- Molecular Weight : 265.10 g/mol
- Structure : The compound features a naphthalene ring with specific substitutions that may influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that naphthalene derivatives, including this compound, exhibit varying degrees of antimicrobial activity. For instance, related compounds have been shown to enhance the efficacy of antibiotics against resistant bacterial strains. A study highlighted that certain naphthalene derivatives can act as sensitizing agents in combination therapies, significantly reducing bacterial resistance and improving treatment outcomes against pathogens like Acinetobacter baumannii .
Compound | Activity | Target Pathogen | Reference |
---|---|---|---|
This compound | Potential antimicrobial | Various strains |
Anticancer Properties
The anticancer potential of naphthalene derivatives is notable. In vitro studies have demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). Compounds structurally related to this compound have shown IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents . These compounds inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting a mechanism of action that involves disruption of microtubule dynamics.
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
This compound analogs | MCF-7 | 10–33 | Tubulin destabilization |
This compound analogs | MDA-MB-231 | 23–33 | Apoptosis induction |
Case Study 1: Antibiotic Sensitization
A study focused on the use of 6-bromo-2-naphthyl acetate in combination with polymyxin B demonstrated enhanced efficacy against multidrug-resistant Acinetobacter baumannii. The results indicated a significant reduction in minimum inhibitory concentration (MIC) values when used in combination therapy compared to monotherapy .
Case Study 2: Anticancer Efficacy
Another investigation reported that specific naphthalene derivatives exhibited strong antiproliferative effects on breast cancer cells. The study utilized flow cytometry to assess cell cycle arrest and apoptosis, confirming that these compounds interact with tubulin at the colchicine-binding site .
Properties
Molecular Formula |
C12H9BrO2 |
---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
(3-bromonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)15-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3 |
InChI Key |
BBNVKBKQXPWASC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
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